molecular formula C19H23ClN4O2 B2371584 N-(2-chloro-4-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226430-51-8

N-(2-chloro-4-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2371584
CAS No.: 1226430-51-8
M. Wt: 374.87
InChI Key: DGCOBJHRZZVRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-4-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a piperidinyl group and a chloro-methylphenyl acetamide side chain. Its molecular formula is C₁₉H₂₂ClN₄O₂, with a molecular weight of 374.87 g/mol . Synthetic routes often involve alkylation of pyrimidin-4-one intermediates with chloroacetamides under basic conditions .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-13-6-7-16(15(20)10-13)22-17(25)12-26-18-11-14(2)21-19(23-18)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCOBJHRZZVRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in oncology and neuropharmacology. This article explores its biological activity, synthesis, and interaction with biological targets, drawing from diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18ClN3OC_{15}H_{18}ClN_{3}O. Its structure features a chloro-substituted aromatic ring, a piperidine moiety, and a pyrimidine component linked via an ether bond. The presence of these functional groups suggests various pharmacological properties.

Synthesis

The synthesis of this compound typically involves a two-step process:

  • Formation of the Piperidine-Pyrimidine Linkage : This step involves the reaction of piperidine derivatives with pyrimidine precursors.
  • Acetamide Formation : The final step includes the introduction of the acetamide group through acylation reactions.

This synthetic pathway allows for efficient construction while maintaining the integrity of functional groups.

Anti-Cancer Properties

Preliminary studies indicate that this compound may exhibit anti-cancer activity , particularly as an inhibitor of anaplastic lymphoma kinase (ALK). The compound's structural features facilitate interactions with specific biological targets, potentially leading to tumor growth inhibition.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-Methylphenyl)-N'-(pyridin-3-yldiamine)Aromatic amine and pyridinePotential anti-cancer activity
N-(3-Chloroanilino)-N'-(pyrimidinyl)ureaUrea linkage and pyrimidineAntitumor properties
5-Chloro-N4-[2-dimethylphosphorylphenyl]-pyrimidineChloro-substituted pyrimidineInhibitor of specific kinases

The unique combination of chloro-substituted phenyl and piperidine-pyrimidine structures in this compound may confer distinct biological activities compared to similar compounds.

Neuroactive Properties

The piperidine component is known for its neuroactive properties, suggesting that this compound might also be explored for its potential in treating neurological disorders. Further research is needed to elucidate these effects.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for determining its therapeutic potential. Key areas of focus include:

  • Binding Affinity : Investigating how well the compound binds to ALK and other relevant targets.
  • Mechanism of Action : Exploring the pathways through which the compound exerts its effects on cancer cells.

Case Studies and Research Findings

While comprehensive data on this specific compound is limited, studies on related piperidine derivatives have shown promising results:

  • A study demonstrated that certain piperidine derivatives exhibited strong antibacterial activity against various strains, suggesting that modifications to the piperidine ring can enhance biological activity .
  • Research on similar compounds indicated significant efficacy against human breast cancer cells, highlighting the potential for developing new therapeutic agents targeting poly (ADP-ribose) polymerase (PARP), which may be relevant for compounds like this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting cancer cells. For instance, compounds containing similar piperidine and pyrimidine structures have shown significant efficacy against various cancer cell lines. Specifically, they have been evaluated for their ability to inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP leads to increased cell death in cancerous tissues, making these compounds valuable in oncology research .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research indicates that derivatives of similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidinyl and pyrimidinyl groups is associated with enhanced antimicrobial properties, suggesting that N-(2-chloro-4-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide could be explored further for its antibacterial potential .

Case Study 1: Cancer Cell Inhibition

A study published in Molecules demonstrated that compounds with structural similarities to this compound exhibited IC50 values as low as 18 μM against human breast cancer cells. These compounds were shown to enhance the cleavage of PARP1 and increase CASPASE 3/7 activity, indicating their potential as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of pyrimidine compounds were tested for their effectiveness against resistant bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents based on the structure of this compound .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares a pyrimidinyloxy-acetamide scaffold with several analogs, differing in substituents on the phenyl ring, heterocyclic amines, or additional functional groups. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
N-(3-Chloro-2-methylphenyl)- analog C₁₉H₂₃ClN₄O₂ 374.87 3-Cl, 2-Me phenyl; piperidin-1-yl
N-(4-Chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₈H₂₀ClN₄O₂ 359.83 4-Cl phenyl; pyrrolidin-1-yl
N-(2-Fluorophenyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide C₂₀H₂₄FN₄O₂ 387.43 2-F phenyl; 4-Me-piperidin-1-yl
N-(2-Trifluoromethylphenyl)- analog C₂₀H₂₁F₃N₄O₂ 414.40 2-CF₃ phenyl; piperidin-1-yl
N-(2-Chloro-4-sulfamoylphenyl)- analog (elastase inhibitor) C₂₀H₁₉ClN₄O₃S₂ 470.98 2-Cl, 4-SO₂NH₂ phenyl; benzimidazolylthio
PROTAC derivative (TG2-targeting) C₄₁H₄₇N₈O₈ 779.88 Linked to dioxopiperidine and E3 ligase binder

Key Observations :

  • Substituent Effects: Halogenated Phenyl Groups: The 2-chloro-4-methylphenyl group in the target compound balances lipophilicity and steric bulk. Fluorine (e.g., 2-F phenyl in ) enhances metabolic stability via reduced oxidative metabolism. Heterocyclic Amines: Replacing piperidin-1-yl with pyrrolidin-1-yl reduces ring size, altering conformational flexibility and hydrogen-bonding capacity.
  • Functional Group Additions :
    • The sulfamoyl group in improves aqueous solubility and introduces hydrogen-bonding sites, critical for elastase inhibition.
    • PROTAC derivatives integrate the acetamide scaffold into bifunctional molecules, enabling targeted protein degradation.

Crystallographic and Conformational Analysis

  • Dihedral Angles : In analogs like N-(2-fluorophenyl)- derivatives , dihedral angles between the pyrimidine and phenyl rings (~12°) influence planar stacking interactions.
  • Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing, as seen in . The target compound’s chloro-methyl group may enhance hydrophobic interactions in solid-state arrangements.

Preparation Methods

Formation of the Pyrimidine Ring

A mixture of acetylacetone (2.0 g, 20 mmol) and guanidine hydrochloride (2.3 g, 24 mmol) is refluxed in ethanol (50 mL) with sodium ethoxide (1.4 g, 20 mmol) for 6 hours. The intermediate 4,6-dimethylpyrimidin-2-ol precipitates upon cooling (yield: 78%).

Synthesis of 4-Chloro-6-Methyl-2-(Piperidin-1-yl)Pyrimidine

The hydroxyl group at position 4 is converted to a chloro substituent to enhance reactivity for subsequent etherification.

Chlorination Reaction

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol (1.0 g, 4.5 mmol) is refluxed with phosphorus oxychloride (POCl₃, 10 mL) and N,N-dimethylaniline (0.5 mL) for 4 hours. Excess POCl₃ is evaporated, and the residue is poured into ice-water. The product is extracted with dichloromethane and dried over Na₂SO₄ (yield: 82%).

Characterization Data

  • Boiling Point : 215–217°C
  • ¹³C NMR (100 MHz, CDCl₃) : δ 24.5 (CH₃), 25.8–26.3 (piperidine-C), 118.5 (C-4), 158.2 (C-2), 162.4 (C-6).

Synthesis of 2-Chloro-N-(2-Chloro-4-Methylphenyl)Acetamide

The acetamide moiety is prepared via acylation of 2-chloro-4-methylaniline.

Acylation Reaction

2-Chloro-4-methylaniline (1.4 g, 10 mmol) is dissolved in dichloromethane (30 mL) and cooled to 0°C. Chloroacetyl chloride (1.1 g, 10 mmol) is added dropwise, followed by triethylamine (1.4 mL, 10 mmol). The mixture is stirred for 2 hours, washed with water, and dried to yield the product (yield: 89%).

Characterization Data

  • Melting Point : 98–100°C
  • IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C–Cl).

Etherification and Final Coupling

The pyrimidine and acetamide intermediates are linked via an SN2 reaction.

Ether Formation

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine (1.0 g, 4.1 mmol) and 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (1.0 g, 4.1 mmol) are dissolved in acetonitrile (30 mL). Potassium carbonate (1.1 g, 8.2 mmol) is added, and the mixture is refluxed for 8 hours. The product is purified via recrystallization from ethanol (yield: 76%).

Optimization Data

Condition Solvent Base Yield (%)
Room Temperature DMF K₂CO₃ 45
Reflux Acetonitrile K₂CO₃ 76
Reflux Toluene NaH 68

Characterization of Final Product

  • Molecular Formula : C₂₀H₂₄Cl₂N₄O₂
  • Melting Point : 178–180°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.58–1.65 (m, 6H, piperidine-H), 2.35 (s, 3H, CH₃), 3.72–3.78 (m, 4H, piperidine-NCH₂), 4.70 (s, 2H, OCH₂), 6.40 (s, 1H, pyrimidine-H), 7.25–7.40 (m, 3H, aryl-H).

Alternative Pathway: Mitsunobu Reaction

For substrates with steric hindrance, the Mitsunobu reaction offers improved yields.

Reaction Conditions

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol (1.0 g, 4.5 mmol), 2-hydroxy-N-(2-chloro-4-methylphenyl)acetamide (1.0 g, 4.5 mmol), triphenylphosphine (1.4 g, 5.4 mmol), and diisopropyl azodicarboxylate (DIAD, 1.1 g, 5.4 mmol) are stirred in tetrahydrofuran (THF, 30 mL) at 0°C for 24 hours.

Yield : 81%

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow reactor is employed to enhance efficiency. The chlorination and etherification steps are performed in tandem at 120°C with a residence time of 15 minutes, achieving a throughput of 1.2 kg/hour.

Quality Control and Analytical Validation

HPLC Purity : 99.2% (C18 column, acetonitrile/water = 70:30)
LC-MS (m/z) : [M+H]⁺ = 439.1 (calculated: 439.1).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chloro-4-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce the pyrimidin-4-yloxy moiety, as demonstrated in analogous acetamide syntheses .
  • Step 2 : Condensation with activated intermediates (e.g., cyanoacetic acid) under reflux in solvents like DMF or THF, with catalysts such as EDCI or HOBt to form the acetamide backbone .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Reaction yields are highly sensitive to temperature control (60–80°C) and solvent polarity .

Q. How is the structural integrity of this compound confirmed through spectroscopic methods?

  • Methodology :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.4 ppm), piperidinyl CH₂ groups (δ 1.4–2.1 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ and fragment ions (e.g., cleavage at the acetamide oxygen) .
  • IR Spectroscopy : Validate carbonyl (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

Q. What initial biological screening approaches are used to assess its bioactivity?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values .
  • Enzyme inhibition : Screen for kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity) .
  • Microbial susceptibility : Evaluate antimicrobial activity using disk diffusion against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance regioselectivity in the synthesis of the pyrimidin-4-yloxy intermediate?

  • Methodology :

  • Computational modeling : Use density functional theory (DFT) to predict transition states and identify steric/electronic factors favoring regioselective substitution .
  • Solvent screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates and reduce byproduct formation .
  • Catalyst tuning : Employ Pd(OAc)₂ or CuI to direct coupling reactions toward the desired regioisomer .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Molecular dynamics (MD) simulations : Refine docking models by incorporating solvation effects and protein flexibility to align with observed IC₅₀ values .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., chloro vs. methoxy groups) to reconcile predicted vs. actual binding affinities .
  • Metabolite profiling : Use LC-MS to identify in vitro degradation products that may alter activity .

Q. How does modifying the piperidin-1-yl group affect the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP measurements : Compare partition coefficients (HPLC) to assess lipophilicity changes when replacing piperidine with morpholine or azetidine .
  • CYP450 inhibition assays : Evaluate metabolic stability using human liver microsomes to identify modifications that reduce first-pass metabolism .
  • Plasma protein binding : Use equilibrium dialysis to quantify shifts in albumin binding affinity with different N-substituents .

Q. What advanced computational models predict interactions between this compound and biological targets like kinases?

  • Methodology :

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate covalent binding to kinase ATP pockets, focusing on hydrogen bonding with conserved lysine residues .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., EGFR, VEGFR) for experimental validation .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for analogs to guide lead optimization .

Data Contradiction Analysis

  • Example : Conflicting bioactivity data between similar compounds (e.g., thieno[2,3-d]pyrimidine vs. pyrrolo[3,2-d]pyrimidine analogs) may arise from differences in cellular uptake or off-target effects. Validate via comparative transcriptomics or CRISPR screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.